

4-(1,3-Thiazol-4-yl)aniline literature review

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Compound of Interest

Compound Name: 4-(1,3-Thiazol-4-yl)aniline

Cat. No.: B1288845

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An In-depth Technical Guide to **4-(1,3-Thiazol-4-yl)aniline**: Synthesis, Properties, and Therapeutic Applications

Introduction

4-(1,3-Thiazol-4-yl)aniline is a heterocyclic aromatic amine that has emerged as a critical scaffold in modern medicinal chemistry and drug discovery. Its structure, featuring a phenyl ring linked to a thiazole ring, provides a unique three-dimensional arrangement that allows for specific and potent interactions with various biological targets. This versatile building block is particularly prominent in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic applications of **4-(1,3-thiazol-4-yl)aniline** and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Compound Identity:

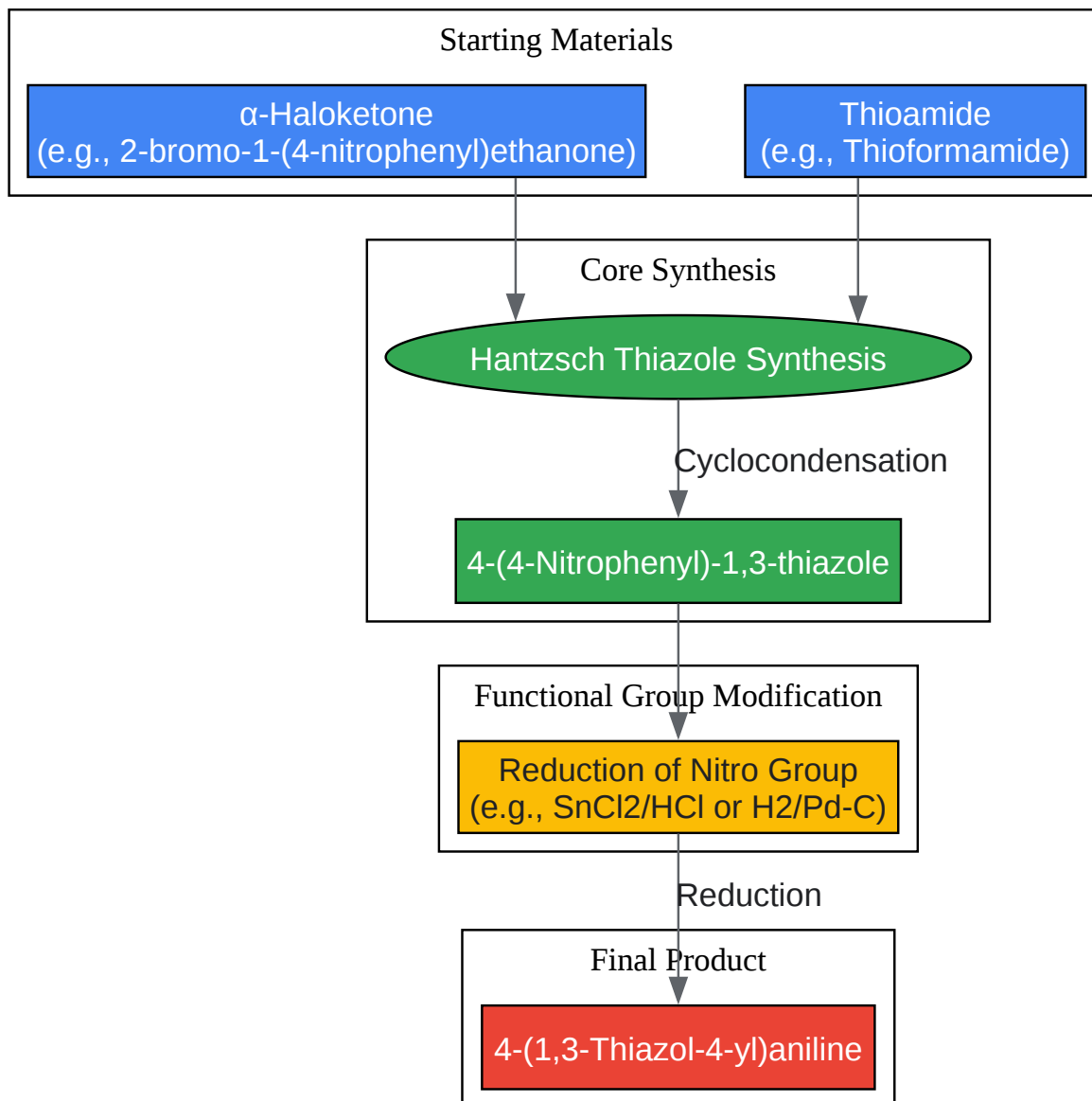
- CAS Number: 60759-10-6
- Molecular Formula: C₉H₈N₂S[1]
- Molecular Weight: 176.24 g/mol [1]
- SMILES: NC1=CC=C(C=C1)C2=CSC=N2[1]
- InChI Key: SDJUCFDTGVONMR-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of the **4-(1,3-thiazol-4-yl)aniline** core and its derivatives often employs classical heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α -haloketone. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also utilized to connect the thiazole and aniline moieties.^[2]

General Synthesis Workflow

A common synthetic route to produce **4-(1,3-thiazol-4-yl)aniline** derivatives is depicted below. The process typically starts with the formation of the thiazole ring, followed by functional group manipulations to introduce the aniline component.



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General workflow for the synthesis of **4-(1,3-thiazol-4-yl)aniline**.

Detailed Experimental Protocol: Synthesis of 4-(4-(1H-Tetrazol-1-yl)phenyl)-2-(hydrazinyl)thiazole derivative

This protocol is adapted from the synthesis of related thiazole derivatives and illustrates a common multi-step sequence.[3]

- Synthesis of 1-(4-acetylphenyl)-1H-tetrazole (Intermediate 1): A mixture of 1-(4-aminophenyl)ethan-1-one, sodium azide, and triethyl orthoformate in acetic acid is heated under reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried.
- Synthesis of 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole (Intermediate 2): Intermediate 1 is dissolved in a suitable solvent like acetic acid, and bromine is added dropwise while maintaining the temperature. The reaction mixture is stirred until completion, after which it is poured into ice water. The precipitated product is filtered, washed, and dried.[3]
- Synthesis of 2-(2-Arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles (Final Product Analogs): A mixture of Intermediate 2, an appropriate thiosemicarbazide derivative, and a catalyst such as sodium acetate in ethanol is refluxed for several hours.[3] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and purified by recrystallization.[3]

Applications in Drug Development

The **4-(1,3-thiazol-4-yl)aniline** scaffold is a cornerstone in the design of targeted therapies, primarily as kinase inhibitors. The nitrogen and sulfur atoms of the thiazole ring, along with the aniline nitrogen, can form crucial hydrogen bonds and other interactions within the ATP-binding pockets of kinases.[2]

Kinase Inhibitors in Oncology

Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer progression.

- p38 MAP Kinase Inhibitors: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which are structurally related to **4-(1,3-thiazol-4-yl)aniline**, were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] These compounds effectively block the production of the pro-inflammatory cytokine TNF- α , demonstrating potential as anti-inflammatory and anti-arthritic agents.[4]
- KDR (VEGFR-2) Inhibitors: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent inhibitors of KDR (Vascular Endothelial Growth Factor Receptor-2), a

key mediator of angiogenesis.[2][5] By blocking the formation of new blood vessels, these compounds can inhibit tumor growth and metastasis.[2]

- c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as effective inhibitors of the c-KIT kinase, including mutations that confer resistance to existing drugs like imatinib.[6] These compounds represent a promising avenue for treating resistant gastrointestinal stromal tumors.

Compound Class	Target Kinase	Key Compound	IC ₅₀ / Potency	Reference
4-Phenyl-5-pyridyl-1,3-thiazoles	p38 MAP Kinase	Compound 10b	MED = 30 mg/kg (in vivo)	[4]
Thiazolo[5,4-b]pyridines	c-KIT	Compound 6r	IC ₅₀ = 0.14 μM	[6]
N-(1,3-thiazol-2-yl)pyridin-2-amines	KDR (VEGFR-2)	-	Potent Inhibition Reported	[2][5]

Anticancer Activity

Beyond specific kinase inhibition, various derivatives of the broader thiazole and thiadiazole classes exhibit general cytotoxic properties against cancer cell lines.

- 1,3,4-Thiadiazole Derivatives: Numerous studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colon (HCT-116).[7][8][9][10] The mechanism often involves interference with DNA replication processes or inhibition of key enzymes like tubulin.[8][9]
- Thiazolidin-4-one Derivatives: This related scaffold has been extensively studied for its anticancer properties, acting through the inhibition of enzymes such as carbonic anhydrases, protein kinases, and histone deacetylases.[11]

Compound Class	Cell Line	Key Compound	IC ₅₀	Reference
Cinnamic acid-1,3,4-thiadiazole	MCF-7 (Breast)	Compound 22	0.28 µg/mL	[8]
Cinnamic acid-1,3,4-thiadiazole	A549 (Lung)	Compound 22	0.52 µg/mL	[8]
N-benzylthio-1,3,4-thiadiazole	MDA (Breast)	Compound 31	9 µM	[8]
Pyridine-Thiadiazole Hybrid	HCT-116 (Colon)	Compound 4h	2.03 ± 0.72 µM	[10]
Pyridine-Thiadiazole Hybrid	HepG-2 (Liver)	Compound 4h	2.17 ± 0.83 µM	[10]

Antimicrobial Activity

The thiazole and thiadiazole cores are present in various antimicrobial agents. Derivatives have shown activity against a spectrum of bacteria and fungi.[12][13]

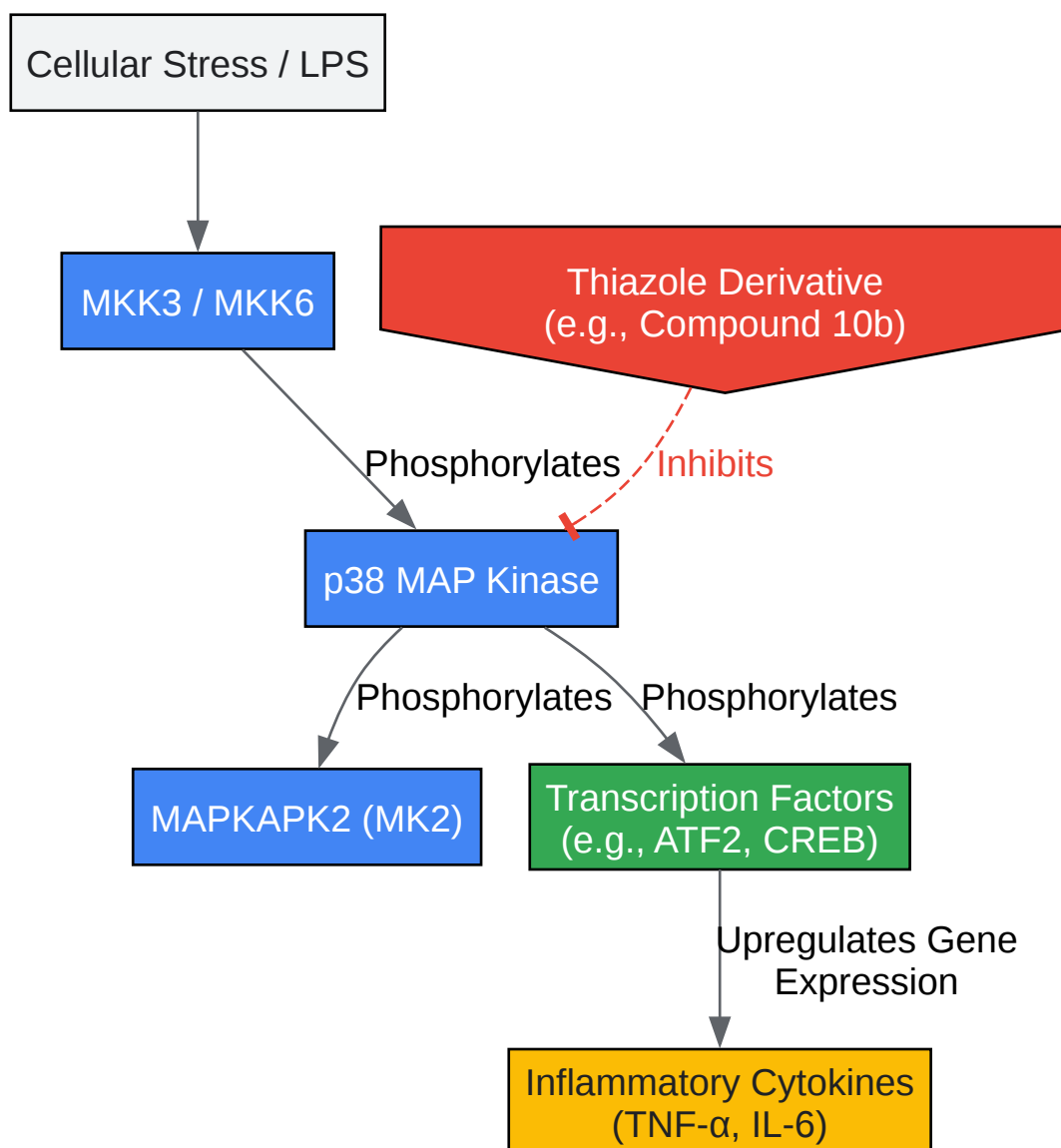
- **Antibacterial and Antifungal Activity:** Studies on 1,3,4-thiadiazole derivatives have demonstrated significant activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Escherichia coli*) bacteria, as well as fungal species like *Aspergillus niger*. [12] The structure-activity relationship can be sensitive, where small molecular modifications can significantly impact antimicrobial potency. [12]

Signaling Pathways and Assay Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation of these compounds.

p38 MAP Kinase Signaling Pathway

Derivatives of **4-(1,3-thiazol-4-yl)aniline** can inhibit the p38 MAP kinase pathway, which is a key signaling cascade in the cellular response to stress and inflammation. Inhibition of p38 blocks the downstream activation of transcription factors and the production of inflammatory cytokines like TNF- α .

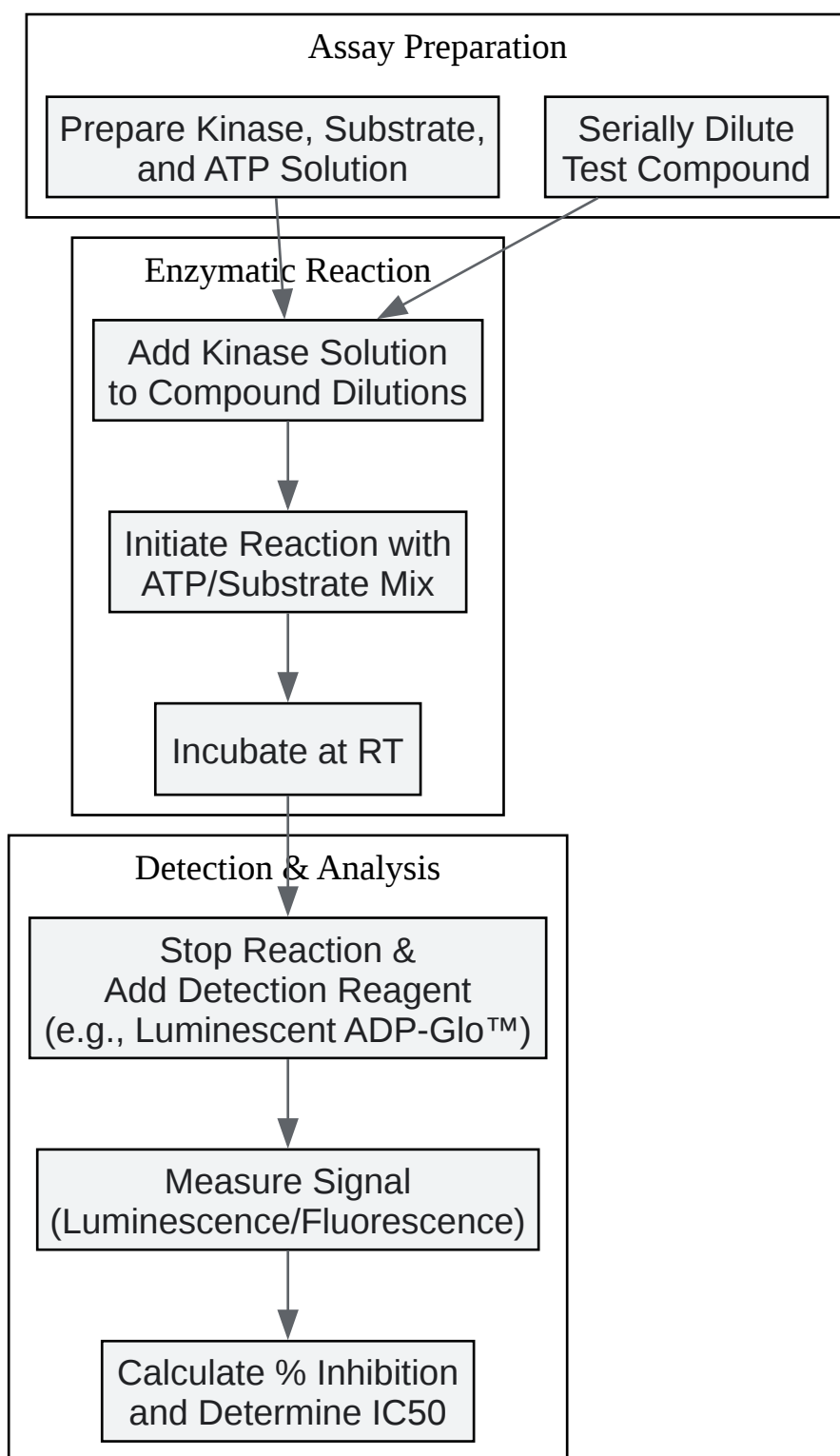


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Inhibition of the p38 MAP kinase pathway by a thiazole derivative.

General Kinase Inhibition Assay Workflow

A common method to assess the inhibitory activity of compounds against a specific kinase involves measuring the phosphorylation of a substrate in the presence of the inhibitor.



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Workflow for a typical in vitro kinase inhibition assay.

Conclusion

4-(1,3-Thiazol-4-yl)aniline and its related structures represent a privileged scaffold in medicinal chemistry. The extensive research into its synthesis and biological evaluation has led to the discovery of potent inhibitors for critical therapeutic targets, particularly protein kinases involved in cancer and inflammation. The synthetic versatility of the thiazole ring allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. For drug development professionals, this scaffold continues to be a fertile ground for the design of next-generation targeted therapies. Future work will likely focus on exploring novel derivatives, overcoming drug resistance, and expanding the therapeutic applications of this remarkable molecular core.

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